N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Description

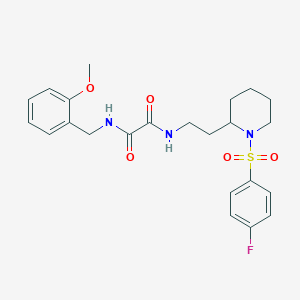

N1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a piperidine ring substituted with a 4-fluorophenylsulfonyl group and a 2-methoxybenzyl moiety.

Properties

IUPAC Name |

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O5S/c1-32-21-8-3-2-6-17(21)16-26-23(29)22(28)25-14-13-19-7-4-5-15-27(19)33(30,31)20-11-9-18(24)10-12-20/h2-3,6,8-12,19H,4-5,7,13-16H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCNTWMKAOPZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound with a complex structure that presents potential biological activities. This article reviews its biological activity, synthesis, and related pharmacological properties based on available research data.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

| Property | Value |

|---|---|

| Molecular Formula | C23H27F2N3O4S |

| Molecular Weight | 479.54 g/mol |

| CAS Number | 898415-20-8 |

The structure features a piperidine moiety linked to an oxalamide group, which is known for its diverse biological activities. The presence of the fluorophenyl and methoxybenzyl groups may influence its pharmacokinetic properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These steps require specific reagents and conditions to ensure high yields and purity of the final product. The synthetic pathway often includes the formation of the piperidine ring, followed by the introduction of the oxalamide and subsequent functionalization with the fluorophenyl and methoxybenzyl groups.

2. Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease . These activities are significant in developing therapeutic agents for conditions like Alzheimer's disease and other neurological disorders.

3. Anticancer Potential

The oxalamide functional group has been associated with anticancer activity in various studies. Compounds featuring this moiety have shown potential in inhibiting tumor growth and proliferation . The unique structure of this compound may enhance its effectiveness against cancer cells, warranting further investigation.

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have been extensively studied:

- Piperidine Derivatives : A series of piperidine derivatives were synthesized and evaluated for their pharmacological activities, revealing significant enzyme inhibitory effects and antibacterial properties .

- Oxalamide Compounds : Research on oxalamide derivatives has demonstrated their potential in treating various diseases, including cancer and infections, highlighting their importance in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural variations among oxalamide derivatives include substituents on the aromatic rings, piperidine modifications, and functional groups (e.g., sulfonyl, methoxy, halogens). Below is a comparative analysis:

Functional and Pharmacological Differences

- Target Compound vs. S336: While S336 is optimized for umami taste receptor (hTAS1R1/hTAS1R3) activation, the target compound’s sulfonyl-piperidine moiety may target viral or enzymatic proteins. S336 exhibits a high NOEL (100 mg/kg bw/day) and minimal CYP inhibition, whereas the target’s safety profile remains uncharacterized .

- Target Compound vs. HIV Entry Inhibitor (Compound 25) :

Both share a piperidine scaffold, but Compound 25 incorporates a hydroxymethylthiazole group critical for CD4-binding site inhibition. The target’s sulfonyl group could enhance metabolic stability compared to Compound 25’s 50% diastereomeric yield . - Target Compound vs. GMC Series :

The GMC series’ isoindoline-dione core confers antimicrobial activity, whereas the target’s sulfonyl-piperidine and methoxybenzyl groups suggest divergent targets .

Pharmacokinetic and Metabolic Profiles

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide to improve yield and purity?

- Methodology :

- Multi-step synthesis : Begin with preparing intermediates like the 4-fluorophenylsulfonylpiperidine core via sulfonylation of piperidine derivatives using 4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) .

- Coupling reactions : Use carbodiimide-based coupling agents (e.g., DCC, EDC) to link the piperidine intermediate with the oxalamide backbone and 2-methoxybenzyl group. Monitor reaction progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final compound. Validate purity via NMR (>95% purity) and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodology :

- 1H/13C NMR : Confirm the presence of key groups (e.g., sulfonylpiperidine protons at δ 3.0–3.5 ppm, methoxybenzyl aromatic protons at δ 6.8–7.2 ppm) .

- FT-IR : Identify sulfonyl (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups .

- HRMS : Validate molecular weight (calculated for C23H25FN2O5S: 484.14 g/mol) with <2 ppm error .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodology :

- Solubility screening : Test in DMSO (primary solvent), PBS, and cell culture media. Use dynamic light scattering (DLS) to detect aggregation .

- Stability studies : Incubate at 37°C in PBS (pH 7.4) and human liver microsomes. Monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values in kinase inhibition assays)?

- Methodology :

- Assay standardization : Replicate assays under identical conditions (e.g., ATP concentration, incubation time) using validated kinase kits (e.g., ADP-Glo™) .

- Orthogonal validation : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA) to confirm target engagement .

- Structural analysis : Perform X-ray crystallography or molecular docking to identify binding pose variations caused by sulfonyl-piperidine conformational flexibility .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodology :

- Core modifications : Replace the 4-fluorophenylsulfonyl group with bulkier substituents (e.g., 4-chlorophenyl) to assess steric effects on target binding .

- Oxalamide linker optimization : Test methyl or ethyl substitutions on the oxalamide nitrogen to modulate hydrogen-bonding capacity .

- In silico screening : Use molecular dynamics simulations (e.g., Schrödinger Suite) to predict binding free energy (ΔG) of derivatives against targets like RSK2 or COX-2 .

Q. What methodologies elucidate the compound’s mechanism of action in anti-inflammatory pathways?

- Methodology :

- Transcriptomic profiling : Treat macrophage cells (e.g., RAW 264.7) with the compound and perform RNA-seq to identify downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

- Western blotting : Quantify phosphorylation levels of NF-κB or MAPK pathway proteins (e.g., p65, ERK1/2) .

- Enzyme inhibition assays : Measure COX-1/COX-2 activity via fluorometric kits (e.g., Cayman Chemical) to confirm selective inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.